1-(5-Bromo-2-hydroxyphenyl)butan-1-one

Übersicht

Beschreibung

1-(5-Bromo-2-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . It is a brominated phenolic ketone, characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 2-position on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-hydroxyphenyl)butan-1-one typically involves the bromination of 2-hydroxyacetophenone. The process can be summarized as follows :

Dissolution: Dissolve 2-hydroxyacetophenone in an anhydrous alcohol, such as ethanol or isopropanol.

Bromination: Slowly add a solution of copper(II) bromide (CuBr2) to the reaction mixture while maintaining the temperature between 0-5°C.

Isolation: After the reaction is complete, filter the solid product and wash it with cold ethanol. Recrystallize the product from ether to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for efficiency and yield.

Analyse Chemischer Reaktionen

1-(5-Bromo-2-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.

Reduction: Formation of 1-(5-bromo-2-hydroxyphenyl)butanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(5-Bromo-2-hydroxyphenyl)butan-1-one has been explored for its potential as a pharmacological agent. Its structure allows it to serve as a precursor in the synthesis of various bioactive compounds, including:

- Anti-inflammatory agents : The compound exhibits properties that can modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

- Anticancer agents : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest in cancer models .

Biological Studies

The compound has been utilized as a probe in biological studies to investigate enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it valuable for:

- Studying enzyme kinetics : Understanding how the compound affects enzyme activity can provide insights into its mechanism of action.

- Cellular signaling pathways : Research indicates that it may influence key signaling pathways involved in cell growth and apoptosis .

Anticancer Activity

In vitro studies have demonstrated that this compound significantly reduces the viability of lung cancer (A549) and colon cancer (Caco-2) cell lines after 48 hours of treatment. The mechanism is thought to involve the activation of caspase pathways leading to apoptosis .

Anti-inflammatory Efficacy

In animal models, this compound has shown notable anti-inflammatory effects, particularly in reducing paw edema. Comparative studies suggest that it may outperform traditional anti-inflammatory drugs like indomethacin in certain assays.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)butan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and coordinate with metal ions, making it effective in forming metal complexes. These complexes can exhibit biological activity, such as antimicrobial and anticancer effects, by interacting with cellular components and disrupting biological processes .

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromo-2-hydroxyphenyl)butan-1-one can be compared with other brominated phenolic ketones, such as:

2-Hydroxy-5-bromoacetophenone: Similar structure but with an acetyl group instead of a butanone group.

5-Bromo-2-hydroxybenzaldehyde: Contains an aldehyde group instead of a butanone group.

5-Bromo-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of a butanone group.

Biologische Aktivität

1-(5-Bromo-2-hydroxyphenyl)butan-1-one, with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol, is a compound notable for its unique structural features, including a brominated phenolic moiety and a ketone functional group. This article explores its biological activities, mechanisms of action, and relevant case studies.

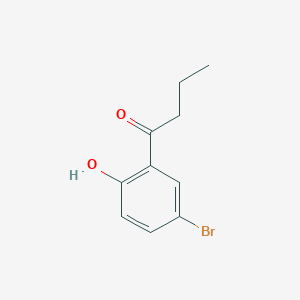

The compound's structure can be represented as follows:

This configuration allows it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, which are critical for its biological activity.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties : Research indicates that the compound has significant antioxidant capabilities, which may contribute to its cytotoxic effects against cancer cells. The presence of the hydroxyl group enhances its ability to scavenge free radicals .

- Cytotoxic Effects : Studies have shown that this compound induces cytotoxicity in various cancer cell lines. For instance, it has been observed to have pronounced effects on MCF-7 breast adenocarcinoma cells, with increased cytotoxicity linked to the bromine substituent at the 5-position of the phenolic ring .

- Iron Chelation : The compound has been studied for its iron-chelating properties, which are crucial in managing oxidative stress in cells. The chelation mechanism is particularly significant in the context of cancer therapy, where iron overload can exacerbate tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

- Structure-Activity Relationships (SAR) : The presence of bromine and hydroxyl groups plays a vital role in enhancing the compound's activity. Bromination at specific positions increases ligand-induced cytotoxicity by altering electron density and steric properties .

- Interaction with Biological Targets : The compound interacts with various molecular targets within cells, disrupting normal cellular functions and leading to apoptosis in cancer cells. Its ability to bind effectively to DNA and proteins is a key factor in its anticancer properties.

Case Studies

Several studies highlight the effectiveness of this compound in biological applications:

| Study | Findings |

|---|---|

| Study 1 | Investigated the compound's cytotoxic effects on MCF-7 cells, showing significant cell death at lower concentrations compared to controls. |

| Study 2 | Examined the antioxidant capacity of the compound, demonstrating its ability to reduce oxidative stress markers in vitro. |

| Study 3 | Focused on iron chelation properties, revealing that the compound effectively reduced iron levels in treated cells, leading to decreased proliferation rates in cancer models. |

Eigenschaften

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWDQGAGNUZPSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553853 | |

| Record name | 1-(5-Bromo-2-hydroxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105211-80-1 | |

| Record name | 1-(5-Bromo-2-hydroxyphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105211-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2-hydroxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.